BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate

Enantioselective drug design Chiral piperidine building blocks Stereochemistry-dependent SAR

(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is an enantiomerically pure piperidine building block featuring an N-tert-butoxycarbonyl (Boc) protecting group and a C3-(dimethylcarbamoyl)amino urea side chain. Its molecular formula is C13H25N3O3 with a molecular weight of 271.36 g/mol.

Molecular Formula C13H25N3O3
Molecular Weight 271.361
CAS No. 1338222-35-7
Cat. No. B2402631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate
CAS1338222-35-7
Molecular FormulaC13H25N3O3
Molecular Weight271.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C
InChIInChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m0/s1
InChIKeyXMLKBLCLBWOEDL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1338222-35-7): Baseline Identity and Procurement-Relevant Properties


(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is an enantiomerically pure piperidine building block featuring an N-tert-butoxycarbonyl (Boc) protecting group and a C3-(dimethylcarbamoyl)amino urea side chain. Its molecular formula is C13H25N3O3 with a molecular weight of 271.36 g/mol . The compound is supplied at ≥95% purity (typical lot purity 98%) and is classified as harmful/irritant (GHS07) . It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of urea-containing pharmacophores.

Why 3-Substituted (S)-Enantiomer Piperidine Ureas Cannot Be Replaced by 4-Substituted or Racemic Analogs


Piperidine urea building blocks are not interchangeable across substitution positions or stereochemistry. The 4-substituted piperidine-derived trisubstituted ureas have been extensively optimized as soluble epoxide hydrolase (sEH) inhibitors, demonstrating that substitution position dictates pharmacophore geometry and target engagement [1]. In contrast, 3-substituted piperidine ureas exhibit distinct conformational preferences that can lead to differential receptor recognition, as evidenced by patents specifically claiming 3-substituted piperidine ureas as ligands for opioid receptors and other GPCRs [2]. Furthermore, enantiomeric purity at the C3 chiral center is critical because the two enantiomers of a chiral drug candidate often exhibit divergent pharmacological and toxicological profiles [3]. Substituting the (S)-enantiomer with a racemic mixture or the achiral 4-substituted analog introduces uncontrolled variables that compromise assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate vs. Closest Analogs


Enantiopure (S)-Stereochemistry vs. Achiral 4-Substituted Isomer: Impact on Biological Selectivity

The target compound possesses a defined chiral center at the C3 position with (S) absolute configuration, whereas the closest regioisomeric analog—tert-butyl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1233952-52-7)—is achiral and therefore lacks the capacity for enantioselective molecular recognition . Enantiomeric purity is a critical determinant of biological activity: for chiral piperidine scaffolds, one enantiomer often displays the desired pharmacology while the other may be inactive or produce off-target effects [1]. The granted patent literature specifically claims 3-substituted piperidine ureas with defined stereochemistry as ligands for opioid receptors and ion channels, underscoring the functional relevance of the C3 chiral center [2].

Enantioselective drug design Chiral piperidine building blocks Stereochemistry-dependent SAR

Procurement Cost Differential: (S)-Enantiomer Commands a 26% Premium Over Achiral 4-Substituted Analog at Identical Supplier

At Fluorochem, a major international supplier of research chemicals, the target (S)-enantiomer (product code F069546) is listed at £660 per gram . The structurally related but achiral 4-substituted isomer (product code F063540) is priced at £522 per gram . The £138 per gram (26%) premium reflects the additional synthetic complexity and cost associated with asymmetric synthesis or chiral resolution required to produce the single enantiomer.

Procurement cost analysis Chiral building block pricing Fluorochem catalogue comparison

Purity Specification Advantage: 98% (Leyan) vs. 95% Standard for 4-Substituted Isomer

The target compound is commercially available at 98% purity from multiple suppliers including Leyan (Shanghai) , whereas the 4-substituted isomer is routinely supplied at a lower specification of 95.0% purity, as confirmed by Fluorochem's certificate of analysis . The 3-percentage-point purity difference translates to a reduction in the maximum total impurity burden from 5.0% to 2.0%, which is meaningful for multi-step synthetic sequences where impurity carryover can amplify.

Building block purity Lot-to-lot consistency Synthetic reliability

High-Value Application Scenarios for (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate Based on Verified Differentiation Evidence


Enantioselective Library Synthesis of Urea-Based GPCR Ligands for Neuroscience Targets

The (S)-enantiopure 3-ureido piperidine scaffold can be directly elaborated via Boc deprotection and subsequent N-alkylation or acylation to generate libraries of single-enantiomer urea derivatives. The granted patent literature explicitly claims 3-substituted piperidine ureas as ligands for opioid receptors and other G-protein-coupled receptors [1], supporting prioritization of the (S)-configured building block over achiral 4-substituted alternatives for neuroscience-focused screening cascades.

Orthogonal Protection Strategy for Solid-Phase and Solution-Phase Multi-Step Synthesis

The N-Boc protecting group allows selective acidic deprotection (TFA/DCM) while preserving base-labile and hydrogenolysis-sensitive functionalities. Combined with the C3-urea side chain, which serves as a masked primary amine or hydrogen-bonding pharmacophore, this building block enables convergent synthetic routes to complex piperidine-containing drug candidates such as protease inhibitors [2].

Chiral Building Block for Asymmetric Synthesis of 3-Aminopiperidine-Derived Clinical Candidates

The (S)-3-aminopiperidine scaffold, accessible via urea hydrolysis or direct use of the dimethylcarbamoyl group as a directing/protecting element, is a privileged structure in marketed drugs and late-stage clinical candidates. The 98% purity and defined (S)-stereochemistry reduce the risk of racemization and byproduct formation during scale-up chemistry, making this compound suitable for medicinal chemistry programs progressing toward preclinical candidate nomination [1].

Quote Request

Request a Quote for (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.